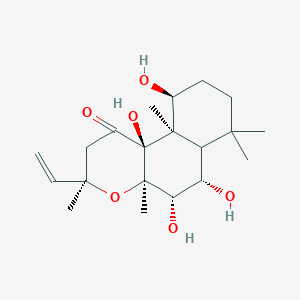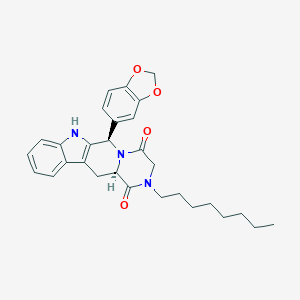
1-Imidazolidin-2-ylidenepropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Imidazolidin-2-ylidenepropan-2-one, also known as IMPP, is a cyclic urea derivative that has been widely used in scientific research. It is a versatile compound that has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of 1-Imidazolidin-2-ylidenepropan-2-one is not fully understood. However, it has been suggested that 1-Imidazolidin-2-ylidenepropan-2-one may act by inhibiting the activity of enzymes involved in various cellular processes. For example, 1-Imidazolidin-2-ylidenepropan-2-one has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been suggested that 1-Imidazolidin-2-ylidenepropan-2-one may act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-Imidazolidin-2-ylidenepropan-2-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of various inflammatory cytokines, including interleukin-6 and tumor necrosis factor-alpha. 1-Imidazolidin-2-ylidenepropan-2-one has also been found to inhibit the activity of various enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain. In addition, 1-Imidazolidin-2-ylidenepropan-2-one has been found to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-Imidazolidin-2-ylidenepropan-2-one has several advantages as a research tool. It is a relatively simple compound to synthesize, and it has been found to exhibit a wide range of biological activities. However, 1-Imidazolidin-2-ylidenepropan-2-one also has some limitations. For example, it has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of 1-Imidazolidin-2-ylidenepropan-2-one is not fully understood, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for research on 1-Imidazolidin-2-ylidenepropan-2-one. One area of research could focus on the development of new synthetic methods for 1-Imidazolidin-2-ylidenepropan-2-one that are more efficient and cost-effective. Another area of research could focus on the development of new derivatives of 1-Imidazolidin-2-ylidenepropan-2-one that exhibit improved biological activity and reduced cytotoxicity. In addition, further research is needed to fully understand the mechanism of action of 1-Imidazolidin-2-ylidenepropan-2-one and its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Conclusion:
In conclusion, 1-Imidazolidin-2-ylidenepropan-2-one is a versatile compound that has a wide range of applications in scientific research. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. 1-Imidazolidin-2-ylidenepropan-2-one has several advantages as a research tool, but it also has some limitations. Further research is needed to fully understand the mechanism of action of 1-Imidazolidin-2-ylidenepropan-2-one and its potential applications in various fields.
Synthesemethoden
1-Imidazolidin-2-ylidenepropan-2-one can be synthesized using various methods, including the reaction of imidazole-2-carboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. Another method involves the reaction of imidazole-2-carboxaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The reaction of imidazole-2-carboxaldehyde with ethyl cyanoacetate in the presence of sodium methoxide is also a viable method for the synthesis of 1-Imidazolidin-2-ylidenepropan-2-one.
Wissenschaftliche Forschungsanwendungen
1-Imidazolidin-2-ylidenepropan-2-one has been extensively used in scientific research, especially in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. 1-Imidazolidin-2-ylidenepropan-2-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
126978-95-8 |
|---|---|
Produktname |
1-Imidazolidin-2-ylidenepropan-2-one |
Molekularformel |
C6H10N2O |
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
1-imidazolidin-2-ylidenepropan-2-one |
InChI |
InChI=1S/C6H10N2O/c1-5(9)4-6-7-2-3-8-6/h4,7-8H,2-3H2,1H3 |
InChI-Schlüssel |
VIRIZZIJQDYJRN-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C1NCCN1 |
Kanonische SMILES |
CC(=O)C=C1NCCN1 |
Synonyme |
2-Propanone, 1-(2-imidazolidinylidene)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)

![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B144228.png)




![(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B144238.png)


